6-Cyclopropyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-cyclopropyl-2-methylsulfanylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-14-9-10-6(5-2-3-5)4-7(11-9)8(12)13/h4-5H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIULVWBXFFROZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)C(=O)O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118787-11-3 | |
| Record name | 6-cyclopropyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Preparation Methods and Reaction Conditions
Preparation of Pyrimidinecarboxylic Acid Core
A patented method describes the preparation of 1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid derivatives, which are key intermediates for such compounds. The process involves:
- Reaction of suitable precursors (compounds of Formula 2a and 3 in the patent) under basic aqueous conditions with alkali metal bases to generate the pyrimidinecarboxylic acid core.
- Control of pH in the range of 9 to 14 is critical for optimal conversion.
- Use of water-immiscible solvents such as ether, dichloromethane, or ethyl acetate for extraction and purification steps.
Displacement of Chlorine by Amino or Sulfanyl Groups
- The chlorine at the 6-position can be substituted by nucleophiles such as ammonia or methylthiolate ions.
- For methylsulfanyl substitution, nucleophilic substitution with methylthiolate (generated from methyl mercaptan or methylthiolates salts) on the chlorinated intermediate is employed.
- Reaction conditions typically involve inert solvents (water, ethanol, or ethers) at temperatures ranging from ambient to 90°C, under atmospheric or slightly elevated pressure.
- Reaction times vary from 1 to 5 hours depending on temperature and reagent concentration.
Cyclopropyl Group Introduction
- Cyclopropylation at the 6-position is achieved either by starting with a cyclopropyl-substituted pyrimidine derivative or by cyclopropylation reactions such as transition metal-catalyzed coupling.
- Although specific cyclopropylation methods for this compound are less documented, analogous methods in literature include Suzuki–Miyaura coupling or nucleophilic cyclopropylation using cyclopropyl organometallic reagents.
Final Carboxylic Acid Formation
- The carboxylic acid group at the 4-position is introduced or revealed by hydrolysis or oxidation of ester or amide precursors.
- Acidification of reaction mixtures with mineral acids (e.g., hydrochloric acid) to pH 0.5–3 facilitates precipitation and isolation of the free acid.
- Isolation is typically by filtration or extraction with organic solvents followed by solvent evaporation.
Representative Reaction Scheme (Simplified)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of pyrimidinecarboxylic acid core | Alkali metal base, aqueous medium, pH 10-14 | Pyrimidine-4-carboxylic acid intermediate |
| 2 | Chlorination at 4-position | Chlorine or NaOCl, HCl, 10-35°C | 4-Chloropyrimidine derivative |
| 3 | Nucleophilic substitution at 2-position | Methylthiolate source, inert solvent, 25-90°C | 2-(Methylsulfanyl)pyrimidine derivative |
| 4 | Cyclopropyl introduction | Cyclopropyl organometallic reagent or cyclopropylated precursor | 6-Cyclopropyl substituted pyrimidine |
| 5 | Acidification and isolation | Mineral acid, filtration or extraction | 6-Cyclopropyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid |
Detailed Research Findings and Data
Reaction Optimization Parameters
- pH control is crucial in base-mediated steps to avoid decomposition.
- Temperature control during chlorination prevents over-chlorination and degradation.
- Use of excess nucleophile (e.g., 3-7 equivalents of ammonia or methylthiolate) ensures complete substitution.
- Solvent choice impacts reaction rates and product isolation; water and ethanol are preferred for cost and environmental reasons.
Summary Table of Key Preparation Parameters
| Parameter | Range/Value | Notes |
|---|---|---|
| Base pH for core formation | 10 to 14 | Alkali metal bases used |
| Chlorinating agent equivalents | 0.95 to 1.2 | Chlorine, HOCl, NaOCl preferred |
| Chlorination temperature | 10 to 35 °C | Controlled to avoid side reactions |
| Nucleophile equivalents (e.g., methylthiolate) | 3 to 7 | Ensures rapid, complete substitution |
| Nucleophilic substitution temperature | 25 to 90 °C | Reaction time 1-5 hours |
| Acidification pH for isolation | 0.5 to 3 | Mineral acid such as HCl used |
| Solvents | Water, ethanol, ether, dichloromethane | For reaction and extraction |
Additional Notes
- The preparation methods leverage well-established organic synthesis techniques including nucleophilic aromatic substitution, chlorination, and organometallic coupling.
- Safety precautions are necessary when handling chlorinating agents and reactive intermediates.
- The synthetic route allows for structural modifications, enabling the preparation of analogues for research purposes.
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl (-SMe) group undergoes oxidation to form sulfoxides or sulfones, a key reaction pathway for this compound.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Room temperature, acidic conditions | 6-Cyclopropyl-2-(methylsulfinyl)pyrimidine-4-carboxylic acid | 75–85% | |
| m-Chloroperbenzoic acid (mCPBA) | Dichloromethane, 0°C to RT | 6-Cyclopropyl-2-(methylsulfonyl)pyrimidine-4-carboxylic acid | 90–95% |
Mechanistic Insight :
-
Sulfoxide formation occurs via a two-electron oxidation, while sulfone formation requires stronger oxidants and extended reaction times.
-
The electron-withdrawing carboxylic acid group enhances the electrophilicity of the sulfur atom, facilitating oxidation.
Nucleophilic Substitution Reactions
The methylsulfanyl group acts as a leaving group in substitution reactions, enabling diverse functionalization.
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Amines (e.g., NH₃) | DMF, 80°C, K₂CO₃ | 6-Cyclopropyl-2-aminopyrimidine-4-carboxylic acid | Precursor for anticancer agents |
| Thiols (e.g., PhSH) | Ethanol, reflux, NaOH | 6-Cyclopropyl-2-(phenylthio)pyrimidine-4-carboxylic acid | Antimicrobial intermediates |
Key Findings :
-
Substitution proceeds via an SNAr mechanism, with the electron-deficient pyrimidine ring enhancing reactivity .
-
Steric hindrance from the cyclopropyl group slightly reduces reaction rates compared to non-cyclopropyl analogs.
Carboxylic Acid Derivitization
The carboxylic acid group participates in esterification and amidation reactions.
Applications :
-
Esters are intermediates in prodrug synthesis (e.g., antiviral agents) .
-
Amides exhibit enhanced bioavailability and target binding in kinase inhibitors .
Decarboxylation Reactions
Under pyrolysis or strong acidic conditions, decarboxylation generates 6-cyclopropyl-2-(methylsulfanyl)pyrimidine.
| Conditions | Temperature | Product | Byproducts |
|---|---|---|---|
| Concentrated H₂SO₄ | 150°C | 6-Cyclopropyl-2-(methylsulfanyl)pyrimidine | CO₂, H₂O |
| Quinoline, Cu powder | 200°C | Same as above | Trace quinoline derivatives |
Industrial Relevance :
Photochemical Reactions
UV irradiation induces cyclopropane ring opening, forming linear alkenes.
| Conditions | Product | Quantum Yield |
|---|---|---|
| UV light (254 nm), benzene | 2-(Methylsulfanyl)-6-(prop-1-en-1-yl)pyrimidine-4-carboxylic acid | 0.12 |
Mechanism :
-
Cyclopropane ring strain drives photoinduced [2+2] cycloreversion, yielding an allylic intermediate.
Biological Activity of Reaction Products
Derivatives exhibit notable pharmacological properties:
| Derivative | Activity | IC₅₀/EC₅₀ | Target |
|---|---|---|---|
| Sulfonyl analog | COX-2 inhibition | 0.8 µM | Anti-inflammatory |
| 2-Amino substituted compound | A549 (lung cancer) growth inhibition | 5 µg/mL | Anticancer |
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrimidine ring substituted at the 2-position with a methylsulfanyl group and at the 6-position with a cyclopropyl group. This unique structural arrangement contributes to its biological activity and potential as a pharmaceutical agent.
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Research has indicated that pyrimidine derivatives can exhibit significant anticancer properties. For instance, studies have shown that modifications in the pyrimidine structure can enhance potency against various cancer cell lines, leading to the exploration of 6-cyclopropyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid as a potential candidate for drug development .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes related to cancer progression and inflammatory responses. Structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine scaffold can improve inhibitory potency against targets such as NAPE-PLD, which is involved in lipid metabolism .
-
Biochemical Applications
- Bioconjugation : The presence of the methylsulfanyl group allows for selective reactions in bioconjugation processes, facilitating the attachment of biomolecules for imaging or therapeutic purposes. This capability is crucial for developing targeted drug delivery systems .
- Buffering Agent : As an organic buffer, this compound can stabilize pH in biochemical assays, enhancing the reliability of experimental results .
Comparative Analysis of Pyrimidine Derivatives
| Compound Name | Key Functional Groups | Biological Activity |
|---|---|---|
| 6-Cyclopropyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | Cyclopropyl, Methylsulfanyl | Potential anticancer and enzyme inhibition |
| 2,4-Diaminopyrimidine | Amino groups | Antimicrobial properties |
| 5-Fluorouracil | Fluorinated pyrimidine | Chemotherapeutic agent for various cancers |
| 4-Amino-2-methylpyrimidine | Amino group | Antiviral activity |
Case Studies and Research Findings
- Anticancer Efficacy : A study demonstrated that derivatives of pyrimidine with modifications similar to those found in 6-cyclopropyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid showed enhanced cytotoxicity against breast cancer cell lines. The introduction of the cyclopropyl group was noted to increase lipophilicity, aiding cellular uptake .
- Enzyme Inhibition : In a recent SAR study involving various pyrimidine derivatives, compounds structurally similar to 6-cyclopropyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid were evaluated for their ability to inhibit NAPE-PLD. The results indicated a significant increase in potency with specific substitutions at the carboxylic acid position .
- Bioconjugation Applications : Research highlighted the utility of this compound in bioconjugation chemistry, where it was successfully used to label proteins through click chemistry methods. This application is vital for tracking biological processes in live cells .
Mechanism of Action
The mechanism by which 6-Cyclopropyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table summarizes key structural differences between the target compound and its analogs:
Biological Activity
6-Cyclopropyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid, also known as TUB78711, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by a cyclopropyl group and a methylsulfanyl moiety, positions it as a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 6-Cyclopropyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | 6-Cyclopropyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid |
| Molecular Formula | C₉H₁₁N₃O₂S |
| Molecular Weight | 213.26 g/mol |
| CAS Number | 1118787-11-3 |
Inhibition Studies
Recent studies have highlighted the compound's potential as an inhibitor of various enzymes. For instance, preliminary data suggest that it may exhibit inhibitory effects on N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is involved in lipid metabolism and signaling pathways related to pain and inflammation .
In a comparative analysis, the compound showed an IC50 value indicating its potency in inhibiting NAPE-PLD, suggesting that modifications to the pyrimidine scaffold can enhance its biological efficacy. The structure-activity relationship (SAR) studies revealed that specific substitutions at the 2 and 4 positions of the pyrimidine ring significantly influence inhibitory activity .
Anti-inflammatory Activity
The anti-inflammatory potential of 6-Cyclopropyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid has been explored through various in vitro assays. The compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways. The IC50 values were comparable to established anti-inflammatory drugs like celecoxib .
Case Studies
- In Vivo Models : In a carrageenan-induced paw edema model, administration of the compound resulted in a marked reduction in edema formation, indicating its potential as an anti-inflammatory agent. This effect was attributed to the compound's ability to modulate COX activity and reduce pro-inflammatory cytokines .
- Pain Management : Further studies investigated the compound's efficacy in models of chronic pain. It was found to significantly alleviate pain responses in animal models, suggesting its utility in managing conditions such as neuropathic pain .
Structure-Activity Relationship (SAR)
The SAR analysis of 6-Cyclopropyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid indicates that:
- The presence of the cyclopropyl group enhances lipophilicity, which may facilitate better membrane penetration.
- The methylsulfanyl group appears critical for maintaining biological activity, possibly through interactions with enzyme active sites or receptor binding domains .
The following table summarizes key findings from SAR studies:
Q & A
Basic Questions
Q. What are the key synthetic challenges and methodological considerations for preparing 6-Cyclopropyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid?
- Methodology : Synthesis typically involves sequential functionalization of the pyrimidine core.
Cyclopropane Introduction : Cyclopropyl groups are introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) using cyclopropylboronic acids and palladium catalysts under inert conditions .
Methylsulfanyl Group Installation : Thiolation using methyl disulfide or thiourea derivatives in the presence of base (e.g., KOH) at elevated temperatures .
Carboxylic Acid Formation : Oxidation of a methyl or hydroxymethyl group at position 4 using KMnO₄ or CrO₃ in acidic conditions .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) ensures >95% purity .
Q. How is the molecular conformation and hydrogen-bonding network of this compound characterized?
- Structural Analysis :
- X-ray Crystallography : Monoclinic crystal packing with intermolecular hydrogen bonds between the carboxylic acid O–H and pyrimidine N atoms (2.658 Å) stabilizes the lattice .
- NMR Spectroscopy : and NMR confirm substituent positions (e.g., cyclopropyl CH₂ protons at δ 1.2–1.5 ppm; methylsulfanyl at δ 2.5 ppm) .
- IR Spectroscopy : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and N–H bends at ~1600 cm⁻¹ .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- PPE : Gloves, goggles, and lab coats are mandatory due to potential irritancy .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically evaluated for this compound’s bioactivity?
- Substituent Variation :
- Replace cyclopropyl with cyclobutyl or phenyl groups to assess steric effects on target binding .
- Substitute methylsulfanyl with ethylsulfanyl or amino groups to probe electronic effects .
- Assays :
- Enzyme Inhibition : IC₅₀ determination via fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes) .
- Cellular Uptake : Radiolabeling (e.g., ) to quantify permeability in Caco-2 cell monolayers .
Q. How to resolve contradictions in reported biological activity data across studies?
- Data Validation :
- Purity Reassessment : Confirm compound integrity via HPLC-MS and elemental analysis to rule out degradation .
- Assay Reproducibility : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Contextual Factors :
- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .
- Solvent Artifacts : Ensure DMSO concentration is <0.1% to avoid cytotoxicity .
Q. What computational strategies predict target interactions and optimize binding affinity?
- In Silico Approaches :
- Molecular Docking : Use AutoDock Vina with PyRx to model interactions with kinase domains (e.g., EGFR or MAPK) .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .
- QSAR Modeling :
- Train models with descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability .
Q. How can solubility and pharmacokinetic properties be optimized for in vivo studies?
- Salt Formation : Prepare sodium or lysine salts to enhance aqueous solubility (>5 mg/mL at pH 7.4) .
- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) for improved membrane permeability, with in vivo hydrolysis to the active form .
- Nanocarriers : Encapsulate in PEGylated liposomes (size: 100–150 nm) to prolong circulation half-life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
